molecular formula C9H11BrN2O2 B1510098 N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide CAS No. 1001077-13-9

N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide

Cat. No.: B1510098
CAS No.: 1001077-13-9
M. Wt: 259.1 g/mol
InChI Key: ZAYOSWZDUWAOGD-UHFFFAOYSA-N
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Description

N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide is an organic compound characterized by the presence of a bromopyridine moiety linked to an acetamide group through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide can be achieved through a multi-step process:

  • Formation of 4-bromopyridine-2-ol: : The initial step involves the bromination of pyridine to yield 4-bromopyridine. This is followed by the hydroxylation of the bromopyridine to form 4-bromopyridine-2-ol.

  • Alkylation to form 4-(2-bromoethoxy)pyridine: : The 4-bromopyridine-2-ol is then alkylated using 2-bromoethanol under basic conditions, resulting in the formation of 4-(2-bromoethoxy)pyridine.

  • Acetamidation: : Finally, the 4-(2-bromoethoxy)pyridine is reacted with acetamide in the presence of a suitable base to produce this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more cost-effective reagents to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide can undergo various types of chemical reactions:

  • Substitution Reactions: : The bromine atom in the bromopyridine ring can be substituted by other nucleophiles, such as amines or thiols.

  • Reduction Reactions: : The compound can be reduced under catalytic hydrogenation conditions to remove the bromine atom, producing a pyridine derivative.

  • Oxidation Reactions: : Oxidative conditions can modify the acetamide group or the ethoxy bridge, leading to different oxidation products.

Common Reagents and Conditions

  • Nucleophiles for Substitution Reactions: : Reagents such as sodium thiolate or primary amines.

  • Catalysts for Reduction Reactions: : Palladium on carbon (Pd/C) under hydrogen gas (H₂).

  • Oxidants for Oxidation Reactions: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

  • Substitution Reactions: : Result in various substituted pyridine derivatives.

  • Reduction Reactions: : Lead to de-brominated pyridine products.

  • Oxidation Reactions: : Yield oxidized forms of the acetamide or ethoxy components.

Scientific Research Applications

N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide is utilized in several fields:

  • Organic Synthesis: : As a building block for the synthesis of more complex molecules.

  • Medicinal Chemistry: : Investigated for its potential use as a pharmacophore in the development of new therapeutic agents.

  • Materials Science: : Studied for its properties as a potential component in advanced materials, such as polymers and coordination compounds.

Mechanism of Action

The mechanism by which N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide exerts its effects depends on the specific application:

  • Organic Reactions: : Acts as a versatile intermediate due to its reactive bromopyridine group and acetamide functionality.

  • Biological Systems: : May interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, depending on the substituents attached to the pyridine ring.

Comparison with Similar Compounds

N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide can be compared to other compounds with similar structures:

  • N-(2-((4-Chloropyridin-2-yl)oxy)ethyl)acetamide: : This compound has a chlorine atom instead of bromine, which could result in different reactivity and biological activity.

  • N-(2-((4-Fluoropyridin-2-yl)oxy)ethyl)acetamide: : The presence of fluorine might impact the compound's electronegativity and interaction with biological targets.

  • N-(2-(2-Pyridinyloxy)ethyl)acetamide: : Lacks a halogen substituent, potentially leading to reduced reactivity in substitution reactions.

Properties

IUPAC Name

N-[2-(4-bromopyridin-2-yl)oxyethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-7(13)11-4-5-14-9-6-8(10)2-3-12-9/h2-3,6H,4-5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYOSWZDUWAOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728617
Record name N-{2-[(4-Bromopyridin-2-yl)oxy]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001077-13-9
Record name N-{2-[(4-Bromopyridin-2-yl)oxy]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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